molecular formula C8H10N6 B7761295 2,3-Dihydrazinylquinoxaline CAS No. 73029-86-4

2,3-Dihydrazinylquinoxaline

Cat. No.: B7761295
CAS No.: 73029-86-4
M. Wt: 190.21 g/mol
InChI Key: DKEMNWRTZHXCJR-UHFFFAOYSA-N
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Description

2,3-Dihydrazinylquinoxaline is a bifunctionalized quinoxaline derivative characterized by two hydrazinyl (-NH-NH₂) groups at the 2- and 3-positions of the quinoxaline core. Quinoxalines are heterocyclic compounds with a bicyclic structure composed of benzene fused to a pyrazine ring. The dihydrazinyl derivative is notable for its versatility as a precursor in synthesizing diverse heterocyclic systems, including tetrazoloquinoxalines and hydrazones, due to the reactivity of its hydrazine moieties .

Properties

IUPAC Name

(3-hydrazinylquinoxalin-2-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6/c9-13-7-8(14-10)12-6-4-2-1-3-5(6)11-7/h1-4H,9-10H2,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEMNWRTZHXCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NN)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276452
Record name (3-hydrazinylquinoxalin-2-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73029-86-4
Record name (3-hydrazinylquinoxalin-2-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dihydrazinylquinoxaline can be synthesized through several methods. One common approach involves the hydrazinolysis of 2,3-dichloroquinoxaline with hydrazine hydrate. This reaction typically requires refluxing in ethanol to achieve the desired product . Another method involves the nucleophilic addition reaction at the second and third positions of quinoxaline-2,3-dione using different hydrazines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrazinylquinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, hydrazine derivatives, and substituted quinoxalines, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2,3-dihydrazinylquinoxaline involves its interaction with molecular targets such as enzymes and receptors. For example, quinoxaline derivatives have been studied as kinase inhibitors, where they bind to the active site of kinases and inhibit their activity . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making these compounds potential candidates for anticancer therapy.

Comparison with Similar Compounds

Data Tables

Research Findings

  • This compound exhibits superior versatility in medicinal chemistry.
  • 2-Hydrazinyl-3,6-dimethylquinoxaline derivatives show moderate antibacterial activity, though less potent than dihydrazinyl analogues due to fewer reactive sites .
  • 2,3-Dichloroquinoxaline is critical in synthesizing this compound but is less stable under basic conditions compared to hydrazine-substituted derivatives .

Biological Activity

2,3-Dihydrazinylquinoxaline is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications. We will also review relevant case studies and research findings, providing a comprehensive overview of the compound's significance in drug development.

Chemical Structure and Properties

This compound belongs to the quinoxaline family, characterized by a fused benzene and pyrazine ring structure. The presence of hydrazine functional groups enhances its reactivity and potential for biological interactions.

PropertyValue
Molecular FormulaC8H10N4
Molecular Weight178.19 g/mol
Melting PointNot well-documented
Solubility in WaterModerate

Antimicrobial Activity

Research has demonstrated that quinoxaline derivatives exhibit significant antimicrobial properties. A study synthesized various quinoxaline derivatives, including this compound, which showed moderate activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.98 to 125 μg/mL for these compounds .

Anticancer Properties

Quinoxaline derivatives have been investigated for their anticancer potential. In a study evaluating various derivatives, this compound exhibited cytotoxic effects against several cancer cell lines. The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects

Recent studies have indicated that quinoxaline derivatives may protect against neurotoxicity induced by various agents. For instance, modifications of quinoxaline structures have shown protective effects in zebrafish models against aminoglycoside-induced ototoxicity. These findings suggest that this compound could possess neuroprotective properties that warrant further investigation .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Activation of apoptotic pathways has been observed in cancer cells treated with this compound.
  • Antioxidant Properties : Quinoxalines may exhibit antioxidant activity, reducing oxidative stress in cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several quinoxaline derivatives, including this compound. Results indicated that the compound effectively inhibited bacterial growth with varying degrees of potency across different strains. This study highlights the potential application of this compound in developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro studies involving cancer cell lines demonstrated that this compound induced apoptosis at micromolar concentrations. The study noted significant reductions in cell viability and alterations in cell cycle distribution, suggesting its potential as an anticancer therapeutic.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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